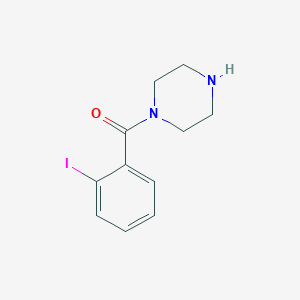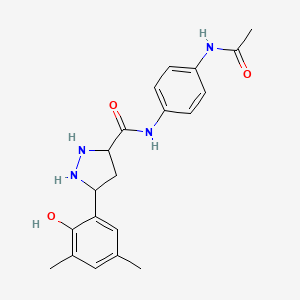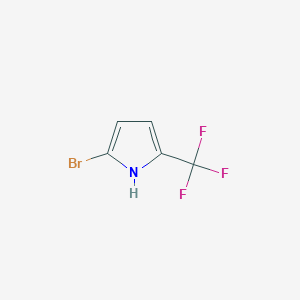![molecular formula C13H9ClN2O B12112142 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine CAS No. 69657-64-3](/img/structure/B12112142.png)
2-(4-Chlorophenyl)benzo[d]oxazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)benzo[d]oxazol-6-amine: is a chemical compound with the following structural formula:
ClC6H4C6H3NO
It belongs to the oxazoles class of heterocyclic compounds. The compound features a benzoxazole ring fused with a phenyl group, where the chlorine atom is attached to the phenyl ring. Benzoxazoles exhibit diverse biological and synthetic applications due to their unique structure.
準備方法
Synthetic Routes: Several synthetic routes lead to the formation of 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine. One common method involves cyclization of 4-chloroaniline with salicylaldehyde under appropriate conditions. The reaction proceeds through an intramolecular condensation to form the benzoxazole ring.
Reaction Conditions: The reaction typically occurs in a solvent such as ethanol or acetic acid. Acidic or basic catalysts may be employed to facilitate the cyclization. Heating the reaction mixture promotes the formation of the desired product.
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
化学反応の分析
Reactivity: 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the nitro group (if present) or other functional groups can occur.
Substitution: Substitution reactions at the phenyl ring or the oxazole nitrogen are possible.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation (using palladium on carbon, Pd/C) can reduce functional groups.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the chlorine atom.
Major Products: The specific products depend on the reaction conditions and the substituents present. Detailed analysis of reaction pathways and product characterization is essential.
科学的研究の応用
Chemistry:
Fluorescent Probes: Benzoxazoles exhibit fluorescence properties, making them useful as fluorescent probes in analytical chemistry.
Organic Synthesis: They serve as building blocks for more complex molecules.
Biological Imaging: Fluorescent derivatives of benzoxazoles are employed in cellular imaging studies.
Drug Discovery: Researchers explore their potential as drug candidates due to their diverse reactivity.
Dye Synthesis: Benzoxazoles contribute to the production of dyes and pigments.
Material Science: Their unique structure influences material properties.
作用機序
The exact mechanism by which 2-(4-Chlorophenyl)benzo[d]oxazol-6-amine exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
類似化合物との比較
While benzoxazoles share structural similarities, each compound has distinct properties. Notable similar compounds include:
- 2-(2-Chlorophenyl)benzo[d]oxazol-6-amine
- Other halogen-substituted benzoxazoles
特性
| 69657-64-3 | |
分子式 |
C13H9ClN2O |
分子量 |
244.67 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C13H9ClN2O/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2 |
InChIキー |
XVCHBGBTMDMWAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene](/img/structure/B12112070.png)
![methyl N-[1-[2-[4-[10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12112085.png)

![(2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12112092.png)




![{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12112109.png)
![2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B12112116.png)


![2-{[(4-Ethylphenoxy)acetyl]amino}benzamide](/img/structure/B12112125.png)

